3,5,5-Trimethylcyclohexene

Description

Structural Isomerism and Stereochemical Considerations within Cyclohexene (B86901) Derivatives

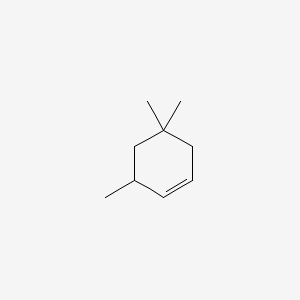

3,5,5-Trimethylcyclohexene, a notable compound in organic chemistry, possesses the chemical formula C9H16 and a molecular weight of 124.22 g/mol . nih.govguidechem.com Its structure consists of a cyclohexene ring with methyl groups attached at the 3 and 5 positions, and a gem-dimethyl group at the 5 position. nist.govchemspider.com This arrangement gives rise to interesting structural and stereochemical properties.

The placement of the double bond and the methyl groups in this compound leads to the potential for various isomers. Positional isomers, such as 1,3,5-trimethylcyclohexene and 3,3,5-trimethylcyclohexene, exist and exhibit different physical and chemical properties due to the varied locations of the substituents on the cyclohexene ring. ontosight.ainist.govontosight.ai For instance, the isomers of 1,3,5-trimethylcyclohexene exist in cis and trans forms, which have different boiling points, melting points, and densities due to differences in molecular packing and intermolecular forces. ontosight.ai

The stereochemistry of cyclohexene derivatives is complex. The cyclohexene ring adopts a half-chair conformation, which influences the spatial orientation of the substituents. In the case of this compound, the methyl group at position 3 can be either in an axial or equatorial position, leading to different conformational isomers. The gem-dimethyl group at position 5 further constrains the ring's flexibility. The stereochemistry significantly impacts the reactivity of the molecule, particularly in reactions such as catalytic hydrogenation, where the approach of the reagent is influenced by the steric hindrance of the methyl groups.

Contemporary Relevance in Chemical Research

This compound and its isomers are subjects of ongoing research due to their potential applications and their utility as model compounds in fundamental studies. For example, 1,3,5-trimethylcyclohexene is of interest in the study of stereoselectivity in catalytic hydrogenation. acs.org The product distribution between cis- and trans-1,3,5-trimethylcyclohexane upon hydrogenation over various metal catalysts provides insights into the mechanism of heterogeneous catalysis. acs.org

Derivatives of trimethylcyclohexene have also found applications in various fields. For instance, isophorone (B1672270), or 3,5,5-trimethyl-2-cyclohexen-1-one, is a widely used industrial solvent and a precursor in the synthesis of various polymers and other organic compounds. stenutz.eu Furthermore, compounds like 3-(aminomethyl)-3,5,5-trimethyl-cyclohexanamine are utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The presence of the trimethylcyclohexene scaffold in these molecules highlights the importance of this class of compounds in synthetic organic chemistry.

Research also extends to the biological activities of trimethylcyclohexene derivatives. Some have been investigated for their potential as fragrance ingredients and flavoring agents. topmostchemical.comthegoodscentscompany.com The unique structural features of these molecules contribute to their distinct odors and flavors.

Interactive Data Table for this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 933-12-0 nih.gov | C9H16 nih.gov | 124.22 guidechem.com | 135.07 (est.) thegoodscentscompany.com |

| 1,3,5-Trimethylcyclohexene | 3643-64-9 solubilityofthings.com | C9H16 solubilityofthings.com | 124.22 | 146.50 solubilityofthings.com |

| 3,3,5-Trimethylcyclohexene | 503-45-7 nist.gov | C9H16 nist.gov | 124.2233 nist.gov | Not Available |

| Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) | 78-59-1 stenutz.eu | C9H14O stenutz.eu | 138.21 stenutz.eu | 213 stenutz.eu |

| 3,5,5-Trimethylcyclohexane-1,2-dione | 57696-89-6 chemicalbook.com | C9H14O2 chemicalbook.com | 154.21 chemicalbook.com | 214-215 thegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBERVMGFVLWZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC=C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883618 | |

| Record name | Cyclohexene, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-12-0 | |

| Record name | δ-Cyclogeraniolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .delta.-Cyclogeraniolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3,5,5 Trimethylcyclohexene and Its Derivatives

Direct Synthetic Routes to 3,5,5-Trimethylcyclohexene

The primary and most direct route to this compound involves the acid-catalyzed dehydration of 3,5,5-trimethylcyclohexanol. This reaction typically proceeds through an E1 elimination mechanism. The hydroxyl group is protonated by an acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) yields the alkene. The formation of the trisubstituted double bond is generally favored due to the thermodynamic stability of the resulting alkene.

Alternative, though less direct, synthetic strategies often commence from the readily available industrial chemical, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). Catalytic hydrogenation of isophorone can yield 3,5,5-trimethylcyclohexanol, which is then subjected to dehydration as described above. The choice of catalyst and reaction conditions for the hydrogenation step is crucial to selectively reduce the carbonyl group without affecting the carbon-carbon double bond.

Functionalization and Derivatization Strategies

The presence of a double bond and allylic protons in this compound opens up a wide array of possibilities for its functionalization and the synthesis of various derivatives.

Catalytic Hydrogenation and Stereochemical Outcomes

The catalytic hydrogenation of this compound over heterogeneous catalysts like platinum, palladium, or nickel leads to the formation of 1,1,3-trimethylcyclohexane. The stereochemical outcome of this reaction is of significant interest. Due to the steric hindrance posed by the gem-dimethyl group at the 5-position and the methyl group at the 3-position, the hydrogen molecule preferentially adsorbs onto the less hindered face of the double bond on the catalyst surface. This generally leads to the syn-addition of two hydrogen atoms across the double bond.

Research on the closely related isomer, 1,3,5-trimethylcyclohexene, provides insight into the factors governing the stereochemistry of hydrogenation in substituted cyclohexenes. In a study by Augustine and Yaghmaie, the hydrogenation of 1,3,5-trimethylcyclohexene over various noble metal catalysts was investigated. The stereoselectivity of the reaction, leading to either cis- or trans-1,3,5-trimethylcyclohexane, was found to be dependent on the catalyst used. This highlights the subtle interplay between the substrate's conformation and the catalyst surface in determining the product distribution.

Table 1: Stereochemistry of Hydrogenation of 1,3,5-Trimethylcyclohexene with Different Catalysts

| Catalyst | % cis-1,3,5-trimethylcyclohexane | % trans-1,3,5-trimethylcyclohexane |

| Platinum | High | Low |

| Palladium | Moderate | Moderate |

| Rhodium | High | Low |

Note: This data is for the isomer 1,3,5-trimethylcyclohexene and is presented to illustrate the influence of the catalyst on stereochemical outcomes in a similar system.

Allylic Substitution Reactions

The allylic positions in this compound are susceptible to radical substitution reactions. A common reagent used for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. This reaction, known as the Wohl-Ziegler reaction, introduces a bromine atom at the allylic position.

For this compound, there are two allylic positions: C4 and C6. Abstraction of a hydrogen atom from C4 leads to a secondary allylic radical, while abstraction from C6 leads to a tertiary allylic radical. The tertiary radical is generally more stable, suggesting that substitution at the C6 position might be favored. However, steric factors can also play a significant role. The reaction of the related 1,3,5-trimethylcyclohexene with NBS has been shown to yield a mixture of allylic bromides, demonstrating the potential for multiple products in such systems.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is reactive towards electrophiles. The addition of hydrohalic acids (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C1. The subsequent attack of the halide ion (X⁻) on this carbocation results in the formation of 1-halo-1,3,5,5-tetramethylcyclohexane.

The hydration of this compound, typically carried out in the presence of an acid catalyst, also follows Markovnikov's rule, leading to the formation of 1,3,5,5-tetramethylcyclohexan-1-ol. Other electrophilic additions, such as halogenation (with Br₂ or Cl₂) and halohydrin formation (in the presence of water), also occur, with the stereochemistry of the addition (syn or anti) being dependent on the specific mechanism of the reaction.

Cyclization and Rearrangement Pathways

Under certain conditions, particularly in the presence of strong acids, the carbocation intermediates formed from this compound can undergo rearrangements to form more stable carbocations. These rearrangements can involve hydride or methyl shifts, leading to a variety of isomeric products.

For instance, the acid-catalyzed dehydration of 2,2,5-trimethylcyclohexanol, which can be an isomer of the precursor to this compound, is known to produce a mixture of 1,2,4-trimethylcyclohexene and isopropylidene-3-methylcyclopentane. This demonstrates the propensity of these systems to undergo ring contraction rearrangements via carbocation intermediates.

The stability of carbocation intermediates is a key factor governing the outcome of many reactions involving this compound. Tertiary carbocations are significantly more stable than secondary carbocations due to the electron-donating inductive effects of the alkyl groups and hyperconjugation.

In the context of the dehydration of 3,5,5-trimethylcyclohexanol, the initially formed tertiary carbocation at C1 is relatively stable. However, under forcing conditions, this carbocation can potentially undergo a 1,2-hydride shift from the C6 position to form a different tertiary carbocation, or even a more complex rearrangement involving a methyl shift. The relative rates of deprotonation versus rearrangement will determine the final product distribution. The study of these carbocation intermediates is crucial for controlling the selectivity of synthetic transformations.

Influence of Gem-Dimethyl Groups on Reaction Pathways

The presence of a gem-dimethyl group on the this compound scaffold significantly influences the stereochemistry and reaction pathways of various chemical transformations. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, is attributed to steric hindrance and angle compression, which can favor specific reaction outcomes. wikipedia.orglucp.net

The Thorpe-Ingold effect describes how increasing steric bulk, such as the presence of gem-dimethyl groups, can accelerate intramolecular reactions and favor the formation of cyclic structures. wikipedia.orglucp.net This is because the bulky substituents increase the bond angle between them, consequently decreasing the angle between the other substituents on the same carbon atom. This geometric constraint brings the reacting groups closer together, thereby promoting cyclization. wikipedia.org While primarily a kinetic effect, a thermodynamic contribution has also been noted, with strain energy decreasing in the formation of substituted cyclobutane (B1203170) rings. wikipedia.org

In the context of this compound derivatives, the gem-dimethyl group at the 5-position plays a crucial role in directing the approach of reagents and stabilizing transition states. For instance, in reactions involving the formation of bicyclic systems, the gem-dimethyl group can dictate the facial selectivity of the attack.

The influence of gem-dimethyl groups extends to various reaction types:

Cyclization Reactions: The Thorpe-Ingold effect is well-documented to accelerate ring-closure reactions. wikipedia.orglucp.net For example, the presence of a gem-dimethyl group on a carbon chain can significantly increase the rate and equilibrium constant of cyclization. wikipedia.org This principle is applied in diverse areas, from the synthesis of lactones to the formation of helices in peptide foldamers. wikipedia.org

Ring-Opening and Closing: The gem-dimethyl effect has been studied in the context of ring closure and opening reactions, where it can be divided into a 'general gem-dimethyl effect' that correlates with reaction equilibria and additional strains arising from the steric demands of the transition state. researchgate.net The accelerations due to methyl substitution can vary significantly depending on the specific process and can even lead to a change in the rate-determining step of a reaction. rsc.org

The strategic placement of gem-dimethyl groups is a powerful tool in organic synthesis, allowing for control over reaction pathways and the stereoselective synthesis of complex molecules derived from this compound.

Synthesis of Advanced Materials Precursors and Specialty Chemicals

The unique structural features of this compound and its derivatives make them valuable precursors for the synthesis of a variety of advanced materials and specialty chemicals. The inherent chirality and the presence of reactive functional groups in its derivatives allow for the construction of complex molecular architectures with specific properties.

Retinoid Analogues with Modified Trimethylcyclohexene Scaffolds

The trimethylcyclohexene ring is a key structural motif in retinoids, a class of compounds related to vitamin A that play crucial roles in various biological processes. nih.govmdpi.com Modifications to this scaffold have led to the development of synthetic retinoid analogues with improved stability, receptor specificity, and therapeutic potential. mdpi.commdpi.com

A convenient one-stage synthesis method has been developed to produce three retinal derivatives with modified trimethylcyclohexene rings: 5,6-dioxo-5,6-seco-retinal, 5,6-dihydro-5,6-epoxy-retinal, and 4-oxoretinal. nih.gov These compounds are valuable for studying the antitumor activity of retinoids and the reactivity of retinal derivatives. nih.gov The synthesis of novel retinoid analogues through amide coupling has also been explored, yielding compounds that affect embryonic development and exhibit specificity for retinoid receptors. plos.org

The development of stable synthetic retinoid analogues is crucial to overcome the photoinstability of natural retinoids like all-trans-retinoic acid (ATRA). mdpi.com By replacing vulnerable moieties with more robust pharmacophores, researchers have synthesized retinoids with enhanced resistance to isomerization and metabolism. mdpi.com For example, a method for synthesizing 9-cis-retinoic acid, all-trans-retinoic acid, and 9-nor-retinoic acid involves the use of 2,2,6-trimethylcyclohexanone. google.com

The following table summarizes some research findings on the synthesis of retinoid analogues:

| Retinoid Analogue | Synthetic Approach | Key Findings | Reference |

| 5,6-dioxo-5,6-seco-retinal | One-stage synthesis from a retinal derivative | Yield of approximately 50% | nih.gov |

| 5,6-dihydro-5,6-epoxy-retinal | One-stage synthesis from a retinal derivative | Simultaneous synthesis with two other derivatives | nih.gov |

| 4-oxoretinal | One-stage synthesis from a retinal derivative | Useful for studying antitumor activity | nih.gov |

| Amide-coupled retinoids | Amide coupling of retinoic acid with amine derivatives | Generated compounds with distinct developmental effects | plos.org |

| 9-cis-retinoic acid | Grignard reaction with 2,2,6-trimethylcyclohexanone | Method suitable for producing radiolabeled retinoids | google.com |

Nitrile-Containing Derivatives and Their Synthetic Utility

Nitrile-containing derivatives of trimethylcyclohexane are important intermediates in the synthesis of various specialty chemicals. For instance, 1-cyano-1,3,3-trimethyl-cyclohexane is a polar solvent of interest. google.com The synthesis of such compounds can be complex and energy-intensive. google.com

One notable derivative is 3-cyano-3,5,5-trimethyl-cyclohexanone. google.com The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through a controlled cross-cyclotrimerization of nitriles. researchgate.net This one-pot synthesis involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid to form a nitrilium salt intermediate, which then reacts with another nitrile to produce the triazine. researchgate.net

Peroxide Initiators and Crosslinking Agents Derived from Trimethylcyclohexane

Derivatives of trimethylcyclohexane are utilized as organic peroxide initiators and crosslinking agents in polymer chemistry. A prominent example is 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane. nouryon.comspecialchem.commade-in-china.comunited-initiators.com2amconnection.com This compound is employed as an initiator for the (co)polymerization of various monomers, including ethylene, styrene, and acrylates. nouryon.commade-in-china.com It is also used for curing unsaturated polyester (B1180765) and vinyl ester resins at elevated temperatures. nouryon.com

These peroxide initiators are effective in the crosslinking of natural and synthetic rubbers, as well as thermoplastic polyolefins, with rubber compounds containing them exhibiting excellent scorch safety. made-in-china.com The crosslinking process involves the formation of a three-dimensional network of polymer chains, which enhances the material's properties. pergan.com The effectiveness of peroxide crosslinking agents can be influenced by their chemical structure. For instance, a study on the reactive crosslinking of EVA found that a peroxide with one peroxy group was more effective than those with two. researchgate.net

Several commercial products based on 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane are available for industrial applications:

| Product Name | Description | Applications | Reference |

| Trigonox 29-C90 | 90% solution in isododecane | Initiator for (co)polymerization of ethylene, styrene, etc.; Curing of unsaturated polyester and vinylester resins. | nouryon.com |

| Luperox® 231XL40 | 40% active dispersion on calcium carbonate | Crosslinking peroxide for fast-curing of engineered rubber products and elastomers. | specialchem.com |

| TMCH-75-AL1 | Organic peroxide | Coatings, composites, crosslinking, thermoplastics. | united-initiators.com |

Tris(Oxazoline)s Derived from Kemp's Triacid for Asymmetric Catalysis

Kemp's triacid, or cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, is a versatile building block for the synthesis of complex molecules, particularly in the field of asymmetric catalysis. researchgate.net Its rigid C3-symmetric cyclohexane (B81311) backbone makes it an ideal scaffold for constructing chiral ligands. psu.eduu-tokyo.ac.jp

Tris(oxazoline)s derived from Kemp's triacid have been synthesized and utilized as ligands in enantioselective reactions. tandfonline.comdntb.gov.uanii.ac.jpntu.edu.tw These C3-symmetric ligands are prepared by elaborating Kemp's triacid into optically pure tris(β-hydroxylamide)s, which are then converted to the corresponding tris(oxazoline)s. tandfonline.com The synthesis of these tris(oxazoline)s can be achieved by reacting a triester of Kemp's triacid with amino alcohols, followed by ring closure. psu.edu

These chiral tris(oxazoline) ligands have been successfully employed in various asymmetric catalytic reactions, demonstrating their potential to induce enantioselectivity.

| Catalytic Reaction | Catalyst System | Outcome | Reference |

| Diethylzinc addition to benzaldehyde | Tris(oxazoline)s from Kemp's triacid | Good chemical yields and moderate enantioselectivities | tandfonline.com |

| Allylic oxidation of cyclopentene | Tris(oxazoline)s from Kemp's triacid | Good chemical yields and moderate enantioselectivities | tandfonline.com |

The development of such ligands is a continuous area of research, with efforts focused on improving their catalytic efficiency and enantioselectivity for a broader range of chemical transformations. psu.edu

Spectroscopic and Advanced Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 3,5,5-trimethylcyclohexene reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. A typical ¹H NMR spectrum of this compound would show signals for the vinyl protons on the double bond, the allylic protons adjacent to the double bond, the single methine proton, and the various methyl groups. The integration of these signals provides the ratio of the number of protons of each type.

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Vinyl Protons (C=C-H) | 5.3 - 5.5 |

| Methine Proton (-CH-) | ~2.1 |

| Methylene Protons (-CH₂-) | 1.2 - 2.0 |

| Methyl Protons (-CH₃) | 0.9 - 1.7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, which often allows for the clear resolution of each carbon signal.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Olefinic Carbons (C=C) | 120 - 140 |

| Quaternary Carbon (-C(CH₃)₂-) | ~30 - 40 |

| Methine Carbon (-CH-) | ~25 - 35 |

| Methylene Carbons (-CH₂-) | 30 - 50 |

| Methyl Carbons (-CH₃) | 20 - 30 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. For instance, in Chloroform-d, the methyl substituents at the C3 vs. C5 positions can be distinguished by their distinct chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uzh.ch The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov

Key IR absorption bands for alkenes include the C-H stretch of the vinyl group and the C=C stretch. uzh.ch The presence of alkane-like C-H bonds is also evident from the spectrum. uzh.ch

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| =C-H Stretch | ~3020 |

| C-H Stretch (sp³ carbons) | 2850 - 2960 |

| C=C Stretch | ~1650 |

| C-H Bend | 1365 - 1465 |

Data sourced from NIST WebBook and other spectroscopic databases. nist.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. uzh.ch In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is approximately 124 g/mol . spectrabase.comnist.gov The fragmentation pattern, which results from the breaking of the molecule into smaller, charged fragments, is a unique fingerprint that aids in its identification.

Common fragments observed in the mass spectrum of this compound include the loss of a methyl group (M-15) and other characteristic cleavages of the cyclohexene (B86901) ring. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 68 and other significant peaks at m/z 67 and 109. nih.gov

| m/z (mass-to-charge ratio) | Interpretation |

| 124 | Molecular Ion (M⁺) |

| 109 | Loss of a methyl group (M⁺ - CH₃) |

| 68 | Major fragment |

| 67 | Fragment |

Data compiled from the NIST Mass Spectrometry Data Center. nist.govnih.gov

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for separating components of a mixture and for analytical identification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. escholarship.org In the analysis of this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under specific experimental conditions.

The Kovats retention index is a more standardized value used for identification in GC. For this compound, the semi-standard non-polar Kovats retention index is reported to be 1182. nih.gov This value can be used to compare with library data for positive identification. GC analysis is also crucial in distinguishing between isomers, such as 3,3,5-trimethylcyclohexene and this compound, as they will have different retention times.

Preparative Chromatography for Isomer Separation

The isolation of specific isomers from a reaction mixture is a critical step for accurate structural elucidation and for obtaining pure substances for further use. Preparative chromatography is a powerful technique employed for this purpose, allowing for the separation of compounds on a larger scale than analytical chromatography. researchgate.net For complex mixtures of volatile compounds like substituted cyclohexenes, preparative gas chromatography (pGC) is particularly well-suited. researchgate.net

The synthesis of derivatives of this compound can often result in a mixture of isomers, such as cis- and trans-isomers, which may have very similar boiling points, making separation by distillation impractical. In such cases, pGC provides an effective method for isolation. The principle relies on the differential partitioning of isomers between a stationary phase within a column and a mobile gas phase. By carefully selecting the column type, temperature program, and gas flow rate, a high degree of separation can be achieved.

Research on related trimethylcyclohexyl derivatives illustrates this process. For instance, in the synthesis of 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, the reaction product was a mixture containing approximately 95% trans-isomer and 5% cis-isomer. epo.orggoogle.com These two isomers were successfully separated from each other using preparative gas chromatography to yield the pure compounds. epo.orggoogle.com Similarly, precursors to damascones, which are structurally related to trimethylcyclohexene derivatives, can be separated from their isomeric mixtures using preparative GLC (Gas-Liquid Chromatography). google.com

The effectiveness of the separation is determined by several factors, which are optimized for the specific mixture.

Table 1: Key Parameters in Preparative Gas Chromatography for Isomer Separation

| Parameter | Description | Significance in Isomer Separation |

|---|---|---|

| Stationary Phase | The solid or liquid coating inside the chromatographic column that interacts with the compounds being separated. | The choice of stationary phase is crucial. Phases with different polarities will interact differently with isomers, affecting their retention times. Chiral stationary phases can be used for separating enantiomers. |

| Column Dimensions | The length and internal diameter of the column. Preparative columns are wider than analytical columns to accommodate larger sample volumes. researchgate.net | A longer column generally provides better resolution, allowing for the separation of closely related isomers. |

| Carrier Gas & Flow Rate | An inert gas (e.g., Helium, Nitrogen) that carries the sample through the column. | The flow rate affects the time the isomers spend in the column and their interaction with the stationary phase, influencing separation efficiency. |

| Temperature Program | The temperature profile of the column during the separation process. | Isomer volatility is temperature-dependent. A controlled temperature gradient can optimize the separation between isomers with close boiling points. researchgate.net |

| Injection Volume | The amount of sample introduced into the chromatograph. | In preparative GC, the goal is to maximize sample throughput without overloading the column, which would compromise separation quality. researchgate.net |

Beyond pGC, preparative high-performance liquid chromatography (HPLC) is also utilized, especially for less volatile or thermally sensitive derivatives. For example, the separation of β-carotene analogs containing a trimethylcyclohexene ring has been achieved using preparative HPLC with a silica (B1680970) gel column. rsc.org

X-ray Crystallography for Derivative Conformational Analysis

While techniques like NMR spectroscopy provide valuable information about the structure of molecules in solution, X-ray crystallography offers an unparalleled, definitive view of a molecule's three-dimensional structure and conformational preferences in the solid state. This technique is particularly insightful for cyclic systems like derivatives of trimethylcyclohexane, where the ring can adopt different conformations such as the "chair" or "boat" form. researchgate.net

The precise conformation of a substituted cyclohexane (B81311) ring is determined by the steric and electronic interactions of its substituents. Understanding these conformations is crucial as they can dictate the molecule's reactivity and biological activity. Research on derivatives of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (an epimer of Kemp's triacid) provides a detailed case study on how X-ray crystallography elucidates these structural nuances. rsc.orgrsc.org

A study investigated three such derivatives: a 4-tert-butylbenzyl ester, a phenethyl ester, and a phenethyl amide. rsc.org Crystal structure determination revealed that the conformation of the trimethylcyclohexane ring was highly dependent on the nature of the derivative and the resulting intermolecular interactions, such as hydrogen bonding. rsc.orgrsc.org

Key Findings from Crystallographic Analysis of Trimethylcyclohexane Derivatives: rsc.org

Boat Conformation: The 4-tert-butylbenzyl ester and the phenethyl ester derivatives were both found to adopt a boat conformation. This was an unusual finding, as the chair form is typically more stable. In the crystal lattice, these molecules formed dimers through hydrogen bonding between the carboxy groups of adjacent molecules.

Chair Conformation: In contrast, the phenethyl amide derivative was observed in the more common chair conformation. The presence of amide groups introduced different hydrogen bonding patterns, leading to the formation of layers within the crystal structure instead of simple dimers. This change in intermolecular forces was sufficient to favor the chair over the boat conformation.

These findings, supported by semiempirical molecular orbital calculations, demonstrated that the chair and boat forms can have similar intrinsic conformational stabilities, with crystal packing forces ultimately dictating the observed structure. rsc.orgrsc.org

Table 2: Crystallographic and Conformational Data for cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid Derivatives

| Derivative | Ring Conformation | Key Intermolecular Interaction | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| 4-tert-butylbenzyl ester | Boat | Dimer formation via hydrogen bonds | Triclinic | P-1 | rsc.org |

| Phenethyl ester | Boat | Dimer formation via hydrogen bonds | Monoclinic | P2₁/c | rsc.org |

| Phenethyl amide | Chair | Layer formation via amide hydrogen bonds | Monoclinic | P2₁/n | rsc.org |

The stereochemistry of other related derivatives, such as cis- and trans-4-dibenzylamino-1-methylcyclohexanol, has also been unequivocally confirmed by X-ray crystallographic analysis, highlighting the technique's essential role in assigning the absolute configuration of complex isomers. rsc.org

Theoretical and Computational Chemistry Approaches to 3,5,5 Trimethylcyclohexene

Conformational Analysis of Ring Systems

The cyclohexene (B86901) ring, a core feature of 3,5,5-trimethylcyclohexene, is not planar and exists in various conformations. The presence of substituents, such as the three methyl groups in this compound, influences the stability of these conformations.

The conformational analysis of substituted cyclohexenes often involves determining the relative energies of different spatial arrangements of the atoms. For cyclohexene derivatives, the primary conformations of interest are the "half-chair" and "boat" forms. The substitution pattern plays a crucial role in dictating the most stable conformation. In the case of 3-substituted cyclohexenes, a double bond can stabilize the axial conformer for an electronegative substituent. cdnsciencepub.comcdnsciencepub.com This stabilization is attributed to favorable orbital interactions. cdnsciencepub.com

For instance, in related trimethylcyclohexane systems, such as cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, computational studies have shown that chair and boat forms can have similar intrinsic conformational stabilities. rsc.org The choice between these conformations is often a fine balance of steric and electronic effects. While specific computational studies on the detailed conformational landscape of this compound are not extensively documented in the provided results, the principles from related substituted cyclohexanes suggest a complex interplay of steric hindrance from the gem-dimethyl group at the C5 position and the methyl group at the C3 position.

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These methods can calculate various molecular properties, including bond lengths, bond angles, and electronic energies.

For alkylated cyclohexanes, DFT calculations have been used to determine reaction energy barriers, illustrating how the number and length of alkyl substituents affect the decomposition pathways. researchgate.net In the context of this compound, such calculations could predict sites susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). While the search results mention the use of DFT for related compounds, specific electronic structure data for this compound is not detailed. However, it is a standard approach to optimize molecular geometry and calculate properties like bond lengths and angles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the time-dependent behavior of molecules. researchgate.net These simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

Reactive molecular dynamics (ReaxFF) simulations, for example, have been employed to investigate the pyrolysis and sooting tendency of alkylated cyclohexanes. researchgate.net These simulations can track the formation of intermediate species and radicals during chemical reactions. researchgate.net Such studies have shown that the abundance of certain fragments, like C2H2 and C3H3, during pyrolysis correlates with sooting tendency. The trend for sooting was found to be cyclohexane (B81311) < methylcyclohexane (B89554) < ethylcyclohexane (B155913) ≈ 1,3-dimethylcyclohexane (B1346967) < 1,3,5-trimethylcyclohexane (B44294), indicating that the structure of the alkylated cyclohexane significantly influences its combustion chemistry. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. researchgate.net For reactions involving this compound, computational methods can be used to map out the potential energy surface of a reaction, providing activation energies and reaction enthalpies. acs.org

For example, studies on the retro-ene reactions of related allylic diazenes have utilized computational methods like UB3LYP, CASSCF, and CASPT2 to compare the energetics of different reaction pathways. acs.org The elimination of nitrogen from these compounds was found to proceed through a six-center cyclic transition state with a low activation energy. acs.org Similar computational approaches could be applied to understand the mechanisms of various reactions that this compound undergoes, such as oxidation or addition reactions.

Application of Topological Indices in Isomer Discrimination

Topological indices are numerical descriptors derived from the molecular graph of a compound that can be used to characterize its structure and predict its physicochemical properties. acs.orgdergipark.org.tr These indices are valuable for distinguishing between isomers, which have the same molecular formula but different arrangements of atoms. researchgate.netmalayajournal.org

Several topological indices, such as the Wiener index, Balaban index, and Randic index, have been applied to cyclohexane-based isomers to differentiate them. malayajournal.org While no single index can uniquely discriminate all isomers, a combination of indices, sometimes referred to as a "superindex," can provide a more complete topological characterization. researchgate.netmalayajournal.org The application of these indices is a significant area of research in chemical graph theory and has been used for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. malayajournal.org

Table 1: Common Topological Indices for Isomer Discrimination

| Topological Index | Basis of Calculation |

|---|---|

| Wiener Index | Sum of distances between all pairs of vertices in the molecular graph. |

| Balaban Index | Based on the distances in the molecular graph, adjusted for the size of the graph. |

| Randic Index | Calculated from the degrees of adjacent vertices in the molecular graph. |

| Forgotten (F) Index | The sum of the cubes of the degrees of all vertices in the graph. dergipark.org.tr |

"Double Bond - No Bond" Resonance Theory and Stabilization Effects

The concept of "double bond - no bond" resonance, also known as hyperconjugation, is a theoretical model used to explain certain stabilization effects in molecules. ugto.mx It involves the delocalization of sigma (σ) electrons from a single bond into an adjacent empty or partially filled p-orbital or a pi (π) orbital. ugto.mx

In substituted cyclohexenes, this type of resonance can play a role in stabilizing specific conformations. cdnsciencepub.comcdnsciencepub.com For example, the analysis of NMR data for 3-substituted cyclohexenes has shown that a double bond can stabilize the axial conformer when the substituent is electronegative. cdnsciencepub.comcdnsciencepub.com This stabilization is interpreted in terms of "double bond - no bond" resonance, where there is an overlap between the π molecular orbital of the double bond and the σ* antibonding orbital of the C-X (where X is the substituent) bond. cdnsciencepub.com This interaction is most effective when the C-X bond is in a pseudo-axial orientation. While direct application of this theory to this compound is not explicitly detailed in the provided search results, the underlying principles are relevant to understanding its electronic structure and conformational preferences.

Polymerization Chemistry Involving 3,5,5 Trimethylcyclohexene and Its Derivatives

Free Radical Polymerization Initiatives

Free radical polymerization is a fundamental process in polymer manufacturing, relying on the generation of free radicals to propagate a chain reaction. pergan.com Organic peroxides are a common class of initiators because the oxygen-oxygen bond cleaves relatively easily under thermal or UV conditions to form these necessary radicals. pergan.com

A key derivative of 3,5,5-trimethylcyclohexene in this context is 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane. specialchem.com2amconnection.comakpachemicalus.com This compound acts as a polymerization initiator for a variety of monomers, including those used in the production of styrenics, acrylics, low-density polyethylene (B3416737) (LDPE), and polyvinylchloride (PVC). pergan.comakpachemicalus.com It is recognized for its utility in initiating the (co)polymerization of ethylene, styrene, acrylonitrile, and (meth)acrylates. made-in-china.com The process involves the thermal decomposition of the peroxide, which generates radicals that then attack the monomer units, initiating the polymer chain growth. pergan.com This particular initiator is noted for its ability to be used in processes requiring a controllable trigger for the reaction. pergan.com For instance, it has been employed in the frontal polymerization of monomers like trimethylene glycol dimethacrylate (TGDMA) and 1,6-hexanediol (B165255) diacrylate (HDDA). researchgate.net

Terpolymerization Processes and Kinetic Modeling

Terpolymerization, the polymerization of three distinct monomers, is a sophisticated method for creating polymers with tailored properties. Derivatives of 3,5,5-trimethylcyclohexane have played a significant role as initiators in these complex systems. A notable example is the use of 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane as a bifunctional initiator in the solution terpolymerization of alkyl methacrylates, specifically methyl methacrylate (B99206) (MMA), dodecyl methacrylate (DDMA), and octadecyl methacrylate (ODMA). acs.orgacs.org

In these processes, the bifunctional nature of the initiator is advantageous, allowing for the achievement of complete monomer conversions and high molar masses in a straightforward batch process. acs.orgacs.org The polymerization kinetics of such systems have been successfully modeled. acs.orgresearchgate.net For the terpolymerization of MMA, DDMA, and ODMA, the Villermaux-Blavier tendency kinetic model for radical polymerization was applied to describe the concentrations of molecular species, kinetic chain length, and molar mass averages as a function of reaction time. acs.orgacs.orgresearchgate.net

Research has been conducted under various isothermal conditions in solvents like xylene and mineral base oil. acs.orgacs.org By adjusting parameters such as the monomer mixture composition, initiator concentration, and the presence of a chain transfer agent like n-dodecyl mercaptan, a range of terpolymers with different compositions and molar masses can be synthesized. acs.orgacs.org

| Parameter | Value/Condition | Source |

| Initiator | 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane | acs.org, acs.org |

| Monomers | Methyl Methacrylate, Dodecyl Methacrylate, Octadecyl Methacrylate | acs.org, acs.org |

| Polymerization Type | Solution Terpolymerization | acs.org, acs.org |

| Solvents | Xylene, Mineral Base Oil | acs.org, acs.org |

| Kinetic Model | Villermaux-Blavier tendency kinetic model | acs.org, acs.org, researchgate.net |

| Temperature Range | 91, 100, 105, 115, 120 °C | acs.org, acs.org |

Role of Peroxide Derivatives as Polymerization Initiators

Peroxide derivatives are essential as initiators because they provide a controlled source of free radicals needed to start the polymerization chain reaction. pergan.com 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane is a prominent example of a peroxyketal-type organic peroxide used for this purpose. pergan.comspecialchem.comakpachemicalus.com Its effectiveness stems from its thermal decomposition behavior; it breaks down at specific temperatures to generate radicals. pergan.com This initiator has a half-life of 10 hours at approximately 85-91°C, which dictates the optimal temperature range for its use in polymerization processes. acs.orgeu-japan.eu

This compound is considered a bifunctional initiator, which can be particularly effective in achieving high monomer conversion and producing high molar mass polymers. acs.orgacs.org It is used in the polymerization of a wide array of monomers and is also employed as a crosslinking and vulcanizing agent for elastomers. specialchem.com The choice of initiator is critical and must be adapted to the specific polymerization process conditions, such as bulk, solution, or suspension polymerization, to ensure efficient heat dissipation and desired polymer properties. pergan.com

| Initiator | CAS Number | Type | Key Applications | Source |

| 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane | 6731-36-8 | Organic Peroxide (Peroxyketal) | (Co)polymerization of ethylene, styrene, acrylates; Crosslinking agent | specialchem.com, made-in-china.com, akpachemicalus.com |

| Di-(3,5,5-trimethylhexanoyl)-peroxide | 3851-87-4 | Organic Peroxide (Diacylperoxide) | Polymerization of PVC, LDPE | pergan.com, akpachemicalus.com |

Structure-Property Relationships in Derived Polymeric Materials

The properties of polymers are intrinsically linked to their structural characteristics, such as composition, molar mass, and molar mass distribution. When using initiators like 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane, the resulting polymer's structure can be carefully controlled, which in turn dictates its final application properties. acs.orgacs.org

In the case of alkyl methacrylate terpolymers synthesized using this initiator, a strong correlation has been established between the molar mass distribution of the polymers and the rheological properties of their solutions in lubricating oil. acs.orgacs.org These polymers serve as viscosity index improvers and pour point depressants in mineral oils. acs.org By systematically varying the initiator and chain transfer agent concentrations, researchers can produce terpolymers with different molar masses. acs.orgacs.org This control over molar mass directly influences key performance indicators such as kinematic viscosity, viscosity index, and shear stability of the lubricating oil. acs.orgacs.org An optimization procedure revealed this strong structure-property relationship, demonstrating that the polymer's molecular architecture, governed by the polymerization conditions, is paramount to its performance as a rheology modifier. acs.orgacs.org

| Polymer Structural Characteristic | Influenced Property in Lubricating Oil | Source |

| Molar Mass Distribution | Kinematic Viscosity | acs.org, acs.org |

| Molar Mass | Viscosity Index | acs.org, acs.org |

| Polymer Composition & Molar Mass | Shear Stability | acs.org, acs.org |

| Polymer Composition & Molar Mass | Pour Point | acs.org, acs.org |

Environmental Fate and Degradation Mechanisms of Cyclohexene Derivatives

Biodegradation Kinetics and Pathways of Hydrocarbons

Direct biodegradation kinetic studies on 3,5,5-trimethylcyclohexene are not extensively available in the reviewed literature. However, research on its structural isomer, 1,3,5-trimethylcyclohexane (B44294), provides insights into the likely recalcitrance of such branched cyclic hydrocarbons.

Studies have shown that 1,3,5-trimethylcyclohexane is among the less degradable hydrocarbons. acs.orgconcawe.eu In experiments comparing various water sources, 1,3,5-trimethylcyclohexane was not degraded in sea or lake water samples. acs.orgconcawe.eu However, in activated sludge filtrate, it was observed to degrade with water phase half-lives (T1/2,water) of 4.5 days, which is close to the predicted half-life from the BioHCwin model. acs.orgconcawe.eu The lack of degradation in some natural waters suggests that specific adapted microorganisms, which are more likely to be present in environments like activated sludge, may be required for its breakdown. acs.org The steric hindrance provided by the methyl groups on the cyclohexane (B81311) ring is considered a primary reason for its low degradability.

In other environmental contexts, this compound has been identified as a volatile organic compound (VOC) emitted during the biodegradation of low-density polyethylene (B3416737) (LDPE) films by fungal species, indicating it can be a metabolic byproduct of microbial processes on other substrates.

The following table summarizes the biodegradation data found for the isomer 1,3,5-trimethylcyclohexane.

Table 1: Biodegradation Kinetic Data for 1,3,5-Trimethylcyclohexane

| Environmental Matrix | Observation | Half-life (T1/2,water) | Reference |

|---|---|---|---|

| Sea Water | Not degraded | N/A | acs.orgconcawe.eu |

| Lake Water | Not degraded | N/A | acs.orgconcawe.eu |

| Activated Sludge Filtrate | Degraded | 4.5 days | acs.orgconcawe.eu |

Environmental Persistence and Transformation Studies

Information on the environmental persistence of this compound is limited, but studies on related compounds offer clues to its potential transformation pathways.

A screening assessment of peroxide, (3,3,5-trimethylcyclohexylidene)bis[(1,1-dimethylethyl) (DBTMC), a derivative, suggests that the trimethylcyclohexane moiety can be transformed. canada.ca This compound undergoes both biotic and abiotic degradation in water, with one of the primary breakdown products identified as 3,3,5-trimethylcyclohexanone. europa.eu This suggests that oxidation of the cyclohexene (B86901) ring is a likely transformation pathway. While DBTMC itself is considered not persistent in water, this is largely due to the reactivity of the peroxide group. canada.ca

For another related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine, the atmospheric half-life is estimated to be short, around 0.2 days, due to rapid reaction with hydroxyl radicals. oecd.org However, it is stable to hydrolysis in water, with a half-life greater than one year. oecd.org This compound is also not readily biodegradable. oecd.org

Isophorone (B1672270), which is 3,5,5-trimethyl-2-cyclohexen-1-one, also provides insight. Its metabolic transformations in biological systems include oxidation of the methyl group and hydrogenation of the cyclohexene ring. ecetoc.org Intermediate degradation products identified after incubation with the fungus Aspergillus niger include 3,5,5-trimethyl-2-cyclohexene-1,4-dione and 3,5,5-trimethylcyclohexane-1,4-dione. ecetoc.org

These studies collectively suggest that the environmental transformation of this compound could involve oxidation of the ring, methyl groups, or the double bond, leading to the formation of ketones and alcohols.

Table 2: Transformation Data for Compounds Related to this compound

| Compound | Transformation Pathway/Product | Environmental Compartment/Test | Reference |

|---|---|---|---|

| (3,3,5-Trimethylcyclohexylidene)bis[(1,1-dimethylethyl) peroxide] (DBTMC) | Degrades to 3,3,5-trimethylcyclohexanone | Water (Biotic/Abiotic) | canada.caeuropa.eu |

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Atmospheric half-life of 0.2 days (reaction with OH radicals) | Atmosphere | oecd.org |

| 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | Hydrolysis half-life > 1 year | Water | oecd.org |

| Isophorone | Degrades to 3,5,5-trimethyl-2-cyclohexene-1,4-dione | Incubation with Aspergillus niger | ecetoc.org |

Assessment of Hydrocarbon Components in Complex Environmental Mixtures

The detection and quantification of this compound in complex environmental samples are primarily achieved using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical method. rsc.org

For analyzing airborne this compound, effective sampling strategies involve the use of thermal desorption tubes packed with adsorbents like Tenax®, followed by GC-MS analysis. This method can achieve low limits of detection (LOD), in the range of approximately 0.1 µg/m³.

In aqueous matrices, the compound can be analyzed using liquid-liquid extraction with a solvent such as hexane, or by using purge-and-trap systems coupled with GC-MS. These methods can reach LODs in the parts-per-billion (ppb) range, typically between 5 and 10 ppb. The identity of the compound in a complex chromatogram is confirmed by its mass spectrum and retention time compared to a pure standard.

Table 3: Analytical Methods for this compound

| Matrix | Sampling/Extraction Method | Analytical Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Air | Thermal desorption tubes with Tenax® | GC-MS | ~0.1 µg/m³ | |

| Water | Liquid-liquid extraction (hexane) or Purge-and-trap | GC-MS | 5–10 ppb |

Volatile Organic Compounds (VOCs) in Environmental Contexts

This compound is recognized as a Volatile Organic Compound (VOC), a class of compounds that readily evaporate into the atmosphere under normal conditions and can play a significant role in atmospheric chemistry.

It has been identified as a major emission from the heating of various spices, where it is also known as cyclogeraniolene. rsc.org Its formation in this context is believed to result from the thermal degradation of monoterpene molecules present in the spices. rsc.org Furthermore, this compound has been reported as a natural volatile compound in tomatoes (Solanum lycopersicum). nih.gov These findings indicate that both biogenic and anthropogenic (cooking) sources contribute to its presence in the environment. Its status as a VOC means it can contribute to the formation of secondary organic aerosols and ozone in the troposphere, depending on atmospheric conditions.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 3,5,5-trimethylcyclohexene?

Answer:

this compound is synthesized via acid-catalyzed cyclization of terpene precursors or dehydrogenation of saturated analogs. Characterization typically involves gas chromatography-mass spectrometry (GC/MS) with retention index (RT: 3.74, AI: 832) and comparison to spectral libraries . For purification, methanolic solutions (e.g., 100 µg/mL) are used in analytical workflows, and structural validation is achieved via H/C NMR and CAS registry cross-referencing (CAS 933-12-0 or 503-45-7, depending on isomer) .

Advanced: How do Mn/Co-catalyzed systems influence the oxidation of this compound derivatives?

Answer:

Mn(II) or Co(II) chelates enable selective oxidation of β-isophorone (this compound-3-one) to 1,4-diones under molecular oxygen. Key parameters include catalyst loading (5–10 mol%), solvent polarity (acetonitrile or DMF), and temperature (60–80°C). Mechanistic studies suggest radical intermediates stabilized by metalloporphyrin frameworks, with regioselectivity driven by steric effects of the trimethyl groups .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

GC/MS with a polar capillary column (e.g., DB-5) is optimal for separation, leveraging its low polarity and volatility. Quantitation uses internal standards (e.g., deuterated analogs) and calibration curves in methanol (detection limit: ~0.1 ppm). High-resolution MS and retention index matching (KI: 840) mitigate false positives in essential oil analysis .

Advanced: How do structural isomers (e.g., 3,3,5- vs. This compound) impact reactivity in Diels-Alder reactions?

Answer:

The 3,5,5-isomer exhibits higher dienophile activity due to reduced steric hindrance at the cyclohexene ring. Computational modeling (DFT) reveals that the 3,3,5-isomer’s axial methyl groups increase torsional strain, lowering reaction rates by 20–30% in cycloadditions. Experimental validation uses H NMR kinetics and X-ray crystallography of adducts .

Basic: What natural sources contain this compound?

Answer:

The compound is identified in essential oils of Pelargonium graveolens and Citrus species via GC/MS. Its presence correlates with terpene degradation pathways, particularly the cyclization of citronellal or limonene under acidic conditions .

Advanced: What computational methods predict the regioselectivity of epoxidation in this compound?

Answer:

Density functional theory (DFT) simulations (B3LYP/6-31G*) model transition states for epoxidation, showing preferential attack at the less substituted double bond due to lower activation energy (ΔG‡ ≈ 18 kcal/mol). Experimental validation employs O-labeled peracids and kinetic isotope effects .

Advanced: How can this compound be functionalized to synthesize bioactive derivatives?

Answer:

Radical hydrofunctionalization with Fe/Mn catalysts introduces halides or thiols at the allylic position. For hydroxylation, metalloporphyrin-catalyzed oxygenation (e.g., Mn-porphyrin/O) yields 4-hydroxy-3,5,5-trimethylcyclohexenone, a precursor to fragrances and pharmaceuticals .

Basic: What are the stability considerations for this compound under storage?

Answer:

The compound is light-sensitive and prone to autoxidation. Storage in amber vials under argon at –20°C extends shelf life. Degradation is monitored via GC/MS for peroxide formation, with stabilizers (e.g., BHT) added at 0.01–0.1% w/v .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

Chiral Co-salen complexes utilize the compound’s rigid framework to induce enantioselectivity in epoxide ring-opening reactions (up to 85% ee). Stereochemical outcomes are rationalized using quadrant rule analysis and single-crystal XRD of catalyst-substrate adducts .

Advanced: How are radical intermediates characterized in metallo-catalyzed reactions of this compound?

Answer:

Electron paramagnetic resonance (EPR) spectroscopy detects Mn(III)- or Fe(IV)-oxo radicals during oxidation. Spin-trapping agents (e.g., DMPO) confirm radical lifetimes, while kinetic studies correlate intermediate stability with catalyst turnover frequency (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.